molecular formula C22H14ClF3N2O2 B2382006 5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde CAS No. 338409-98-6

5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde

Cat. No.: B2382006
CAS No.: 338409-98-6
M. Wt: 430.81
InChI Key: RHEASJFASGFLNY-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde is a complex organic compound known for its diverse chemical and biological properties. This compound is part of the indole family, which plays a significant role in various pharmaceutical and chemical industries due to its versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare 5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde, a multi-step synthetic route is typically employed. Key steps include:

  • Formation of the Indole Core: : The indole core can be synthesized through Fischer indole synthesis using phenylhydrazine and acetophenone in acidic conditions.

  • Functionalization of the Indole Ring: : The indole ring is then functionalized by introducing the benzyloxy and pyridinyl groups through electrophilic aromatic substitution reactions.

  • Addition of the Aldehyde Group: : Finally, the aldehyde group is added via a formylation reaction, often using Vilsmeier-Haack formylation.

Industrial Production Methods

In industrial settings, the production of this compound might be scaled up using continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to reduce byproducts and improve the overall process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: : The nitro group present in some derivatives can be reduced to amines.

  • Substitution: : Electrophilic substitution reactions can further modify the indole ring to introduce various functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)

  • Electrophilic Reagents: : Chlorinating agents like thionyl chloride (SOCl2), sulfonation using sulfuric acid (H2SO4)

Major Products

The major products from these reactions often include carboxylic acids, amines, and various substituted indole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(Benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde finds applications in various fields, including:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Potential use in studying enzyme interactions and as a fluorescent probe.

  • Medicine: : Investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

  • Industry: : Applied in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to fit into active sites, inhibiting or modifying the function of target molecules. The trifluoromethyl and pyridinyl groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzyloxy)-2-pyridinyl-1H-indole-3-carbaldehyde: : Lacks the trifluoromethyl group but has similar functional groups.

  • 5-Methoxy-1H-indole-3-carbaldehyde: : Contains a methoxy group instead of benzyloxy, altering its reactivity.

  • 3-(Chloromethyl)-1H-indole-5-carbaldehyde: : Similar indole structure but different substituents.

Uniqueness

5-(Benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde stands out due to its trifluoromethyl group, which imparts unique electronic properties, enhancing its reactivity and binding affinity in biological systems.

Conclusion

The compound this compound is a versatile and significant molecule with broad applications in scientific research and industry. Its unique structure and reactive functional groups make it an essential building block for various advanced chemical syntheses and biological investigations.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-phenylmethoxyindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF3N2O2/c23-19-8-16(22(24,25)26)10-27-21(19)28-11-15(12-29)18-9-17(6-7-20(18)28)30-13-14-4-2-1-3-5-14/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEASJFASGFLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3C=O)C4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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